4-Iodo-2-methylbenzoyl chloride

Friedel-Crafts acylation Regioselectivity Aromatic substitution

4-Iodo-2-methylbenzoyl chloride (CAS 1261777-06-3) is a halogenated aromatic acyl chloride with the molecular formula C8H6ClIO and a molecular weight of 280.49 g/mol. It features an iodine atom at the para-position and a methyl group at the ortho-position relative to the reactive acyl chloride moiety.

Molecular Formula C8H6ClIO
Molecular Weight 280.49 g/mol
Cat. No. B13703525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methylbenzoyl chloride
Molecular FormulaC8H6ClIO
Molecular Weight280.49 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)C(=O)Cl
InChIInChI=1S/C8H6ClIO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,1H3
InChIKeyLFRNINGTHIQODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-methylbenzoyl chloride (CAS 1261777-06-3) – Key Procurement & Characterization Data for Organic Synthesis


4-Iodo-2-methylbenzoyl chloride (CAS 1261777-06-3) is a halogenated aromatic acyl chloride with the molecular formula C8H6ClIO and a molecular weight of 280.49 g/mol [1]. It features an iodine atom at the para-position and a methyl group at the ortho-position relative to the reactive acyl chloride moiety. This substitution pattern imparts distinct physicochemical properties, including a predicted boiling point of 292.6±28.0 °C and a predicted density of 1.819±0.06 g/cm³ . The compound serves as a key electrophilic building block in medicinal chemistry, materials science, and organic synthesis, enabling the introduction of a 4-iodo-2-methylbenzoyl fragment into target molecules via nucleophilic acyl substitution or Friedel-Crafts acylation.

1
Electrophilic building block for nucleophilic acyl substitution and Friedel-Crafts acylation
2
Incorporates 4-iodo-2-methylbenzoyl fragment with distinct steric and electronic profile
3
Reported to support multi-step sequences requiring para-iodo/ortho-methyl substitution pattern

Why 4-Iodo-2-methylbenzoyl chloride Cannot Be Replaced by Common Analogs in Demanding Synthetic Routes


While 4-iodo-2-methylbenzoyl chloride shares the core benzoyl chloride scaffold with simpler analogs like 2-methylbenzoyl chloride (CAS 933-88-0) or 4-iodobenzoyl chloride (CAS 1711-02-0), its unique ortho-methyl/para-iodo substitution pattern critically modulates both electronic and steric properties. The para-iodo substituent enhances electrophilicity at the carbonyl carbon via its polarizable electron-withdrawing effect, while the ortho-methyl group introduces steric bulk that can influence regioselectivity in subsequent transformations . This dual substitution creates a reactivity profile that is not recapitulated by mono-substituted analogs. For instance, in Friedel-Crafts acylations of iodotoluenes, the position of the methyl group relative to the iodo substituent dramatically alters the isomeric product distribution, with m-iodotoluene derivatives affording 4-iodo-2-methyl-substituted products preferentially over 2-iodo-4-methyl isomers [1]. Substituting with a non-iodinated or differently substituted benzoyl chloride would therefore yield a different product profile and compromise synthetic fidelity in multi-step sequences.

Mono-substituted analogs lack dual modulation
2-Methylbenzoyl chloride or 4-iodobenzoyl chloride cannot replicate the combined steric and electronic effects; reactivity and regiochemical outcome may shift.
Electrophilicity profile differs without para-iodo
Non-iodinated analog 2-methylbenzoyl chloride shows lower electrophilicity, potentially requiring different conditions and impacting conversion.

Quantitative Differentiation of 4-Iodo-2-methylbenzoyl chloride Against Structural Analogs


Regiochemical Fidelity in Friedel-Crafts Acylation: 4-Iodo-2-methylbenzoyl chloride vs. 2-Iodo-4-methylbenzoyl chloride

In Friedel-Crafts acylations of m-iodotoluene, the distribution of acetophenone and benzophenone products is not statistical. The 4-iodo-2-methyl-substituted products are formed preferentially over the 2-iodo-4-methyl and 2-iodo-6-methyl isomers [1]. This regiochemical outcome indicates that the para-iodo/ortho-methyl substitution pattern is electronically favored, translating to higher yields of the desired regioisomer when using 4-iodo-2-methylbenzoyl chloride as a building block compared to its 2-iodo-4-methyl analog.

Regioselectivity in acylation
Class-level inference
4-iodo-2-methyl > 2-iodo-4-methyl (product order)
May favor desired regioisomer in Friedel-Crafts acylations
Based on m-iodotoluene acylation studies; regioisomer ratio context-dependent
Friedel-Crafts acylation Regioselectivity Aromatic substitution

Enhanced Reactivity via para-Iodo Substitution: 4-Iodo-2-methylbenzoyl chloride vs. 2-Methylbenzoyl chloride

The presence of a para-iodo substituent is known to enhance the electrophilicity of the carbonyl carbon in benzoyl chlorides through its polarizable electron-withdrawing inductive effect . This contrasts with the non-iodinated analog 2-methylbenzoyl chloride (CAS 933-88-0), which lacks this electronic activation. The enhanced electrophilicity of 4-iodo-2-methylbenzoyl chloride is expected to accelerate nucleophilic acyl substitution reactions, potentially enabling milder reaction conditions or higher conversions in amide and ester syntheses.

Electrophilic reactivity
Class-level inference
Qualitative enhancement vs non-iodinated analog
May enable milder nucleophilic acyl substitution conditions
Quantitative rate comparisons not available from current sources
Electrophilic reactivity Nucleophilic acyl substitution Electronic effects

Synthetic Efficiency: 4-Iodo-2-methylbenzoyl chloride Precursor Yield vs. Non-optimized Iodination Routes

The synthesis of 4-iodo-2-methylbenzoic acid, the direct precursor to 4-iodo-2-methylbenzoyl chloride, can be achieved with high efficiency using optimized CuI/neocuproine catalysis. A specific protocol using 10 mol% CuI and neocuproine (2,9-dimethylphenanthroline) in 1,4-dioxane at 110°C converts 2-chloro-5-methylbenzoic acid to 4-iodo-2-methylbenzoic acid with 92% yield within 24 hours . This represents a significant improvement over non-catalyzed or less optimized halogen exchange methods, which often suffer from low conversion due to the poor leaving-group ability of aryl chlorides.

Precursor synthesis yield
Data to verify
92% yield (CuI/neocuproine, 1,4-dioxane, 110 °C, 24 h)
Supports synthetic accessibility of target compound
Precursor route; independent validation recommended
Synthetic methodology Halogen exchange Catalysis

Optimal Application Scenarios for 4-Iodo-2-methylbenzoyl chloride Based on Quantitative Evidence


Regioselective Friedel-Crafts Acylation for Complex Aromatic Ketone Synthesis

The preferential formation of 4-iodo-2-methyl-substituted products over 2-iodo-4-methyl isomers in Friedel-Crafts acylations of m-iodotoluene [1] indicates that 4-iodo-2-methylbenzoyl chloride is the reagent of choice when synthetic routes demand specific para-iodo/ortho-methyl regiochemistry. This is particularly relevant in the synthesis of pharmaceutical intermediates where isomeric purity directly impacts biological activity and downstream purification costs.

Accelerated Amide and Ester Bond Formation in Medicinal Chemistry Libraries

The enhanced electrophilicity conferred by the para-iodo substituent [1] positions 4-iodo-2-methylbenzoyl chloride as a preferred acylating agent for nucleophiles with moderate reactivity, such as hindered amines or less nucleophilic alcohols. This can reduce reaction times and improve conversion rates in parallel synthesis and library production, enhancing overall workflow efficiency in drug discovery settings.

Synthesis of Iodinated Building Blocks for Cross-Coupling and Radiochemistry

The aryl iodide moiety of 4-iodo-2-methylbenzoyl chloride provides a versatile handle for downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1]. Its high synthetic accessibility, as demonstrated by the 92% yield in the optimized CuI-catalyzed iodination of its precursor , ensures reliable supply for both small-scale research and larger-scale development. This makes it a valuable intermediate for constructing biaryl motifs, alkynyl arenes, and potential radiolabeled compounds.

Application
Selection Property
Validation Focus
Regioselective Friedel-Crafts acylation
Para-iodo/ortho-methyl regiochemical control
Isomeric product distribution and acylation yield
Accelerated amide/ester bond formation
Enhanced electrophilicity from para-iodo substituent
Reaction rate and conversion under target conditions
Synthesis of iodinated building blocks
Aryl iodide handle for cross-coupling and downstream functionalization
Cross-coupling efficiency and precursor supply reliability

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